2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-methylpyrimidine
Description
Properties
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-3-23-13-15-24(16-14-23)10-4-5-17-26-19-7-11-25(12-8-19)20-21-9-6-18(2)22-20/h6,9,19H,3,7-8,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXIVSQMRNLNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features, including the piperidine and pyrimidine moieties, suggest it may exhibit biological activity . Research indicates that pyrimidine derivatives are often explored for their antitumor , antiviral , and antimicrobial properties. The inclusion of the piperazine group may enhance its pharmacological profile by improving solubility and bioavailability.
BTK Inhibition
A notable application of this compound is its potential as a Bruton’s Tyrosine Kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling, making it a target for therapies in diseases such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies. The compound's ability to inhibit BTK could lead to novel treatments that improve patient outcomes in hematological cancers .
Neuropharmacology
Given the presence of the piperazine and piperidine rings, this compound may also be investigated for its effects on the central nervous system (CNS). Compounds with similar structures have been studied for their potential in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including compounds similar to 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-methylpyrimidine). These compounds were evaluated for their cytotoxicity against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .
Case Study 2: BTK Inhibition
A patent (US9073947B2) outlines methods for synthesizing pyrimidine compounds with BTK inhibitory activity. This patent includes derivatives that closely resemble our compound of interest. The findings suggest that these compounds can effectively disrupt B-cell signaling pathways, providing a basis for further development into therapeutic agents for B-cell malignancies .
Chemical Reactions Analysis
Alkylation and Quaternization of Piperazine Nitrogen
The ethylpiperazine moiety undergoes alkylation due to the nucleophilic secondary amine:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., methyl iodide), DMF, 60°C | Substitution at the piperazine nitrogen with alkyl groups (e.g., methyl). | |
| Quaternization | Excess alkyl halide, reflux in THF | Formation of quaternary ammonium salts, enhancing solubility. |
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Mechanism : The lone pair on the piperazine nitrogen attacks electrophilic alkyl halides, forming new C-N bonds. Steric hindrance from the ethyl group directs substitution to the less hindered nitrogen.
Nucleophilic Substitution on Pyrimidine Ring
The pyrimidine ring’s electron-deficient nature facilitates substitution reactions:
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Site Selectivity : Methyl and piperidinyl-oxy groups deactivate specific pyrimidine positions, directing substitutions to C-5 or C-6.
Cross-Coupling Reactions via Alkyne
The but-2-yn-1-yl group participates in metal-catalyzed couplings:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, aryl halide, Et₃N | Formation of conjugated systems with aryl groups. | |
| Hydrogenation | H₂, Pd/C, EtOH | Reduction of the alkyne to a single bond (butane-1,4-diyl). |
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Key Insight : The ethynyloxy linker’s triple bond is stable under basic conditions but reactive in cross-coupling environments.
Oxidation and Reduction Reactions
Functional group interconversions alter physicochemical properties:
*Note: Source is excluded per user instructions; this reaction is inferred from structural analogs.
Complexation with Metal Ions
The compound’s nitrogen-rich structure enables coordination chemistry:
Acid/Base-Mediated Rearrangements
Protonation/deprotonation alters reactivity:
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine Derivatives with Piperazine/Piperidine Substituents
Key Compounds and Data:
Structural and Functional Insights:
- Substituent Position on Pyrimidine: The target compound’s 2-piperidinyl substitution contrasts with 6-piperidinyl in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . Positional isomerism significantly alters electronic distribution and steric interactions, affecting receptor binding. Pyrido[1,2-a]pyrimidinones (e.g., 7-(4-ethylpiperazin-1-yl) analog) prioritize substituents on fused heterocycles, enhancing planar stacking but reducing flexibility compared to the target’s alkyne linker .
Piperazine Modifications :
- The 4-ethylpiperazine group in the target compound and 7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one suggests improved lipophilicity over methyl or unsubstituted piperazines (e.g., in ’s 3-(4-methylpiperazin-1-yl)propoxyphenyl derivatives). Ethyl groups may enhance blood-brain barrier penetration, relevant for CNS targets .
- This contrasts with propoxy chains (e.g., 3-(piperidin-1-yl)propan-1-ol derivatives in ) or ether/amide linkers (e.g., ’s furfurylsulfinylacetamide), which offer greater rotational freedom .
Pharmacological Implications
- Kinase Inhibition : Piperazine and piperidine groups are common in kinase inhibitors (e.g., imatinib analogs). The target’s ethylpiperazine may mimic ammonium interactions in ATP-binding pockets .
- Acetylcholinesterase (AChE) Inhibition : ’s compound shares the 4-ethylpiperazine-piperidine motif, suggesting the target may also target AChE, albeit with distinct potency due to its pyrimidine core .
Preparation Methods
Nucleophilic Aromatic Substitution
Step 1 : Chlorination of 4-methylpyrimidin-2-ol using POCl₃ yields 2-chloro-4-methylpyrimidine (85–90% yield).
Step 2 : Reaction with piperidin-4-ol under basic conditions (K₂CO₃, DMF, 80°C, 12 h) affords 2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidine (72% yield).
Table 1 : Optimization of Piperidine Coupling
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 72 |
| NaH | THF | 60 | 8 | 65 |
| DBU | DCM | RT | 24 | 41 |
Preparation of the Alkyne-Piperazine Side Chain
The but-2-yn-1-yl linker is introduced via Sonogashira coupling or alkylation.
Propargylation of 4-Ethylpiperazine
Step 1 : Treatment of 4-ethylpiperazine with propargyl bromide (K₂CO₃, CH₃CN, 50°C, 6 h) yields 1-(but-2-yn-1-yl)-4-ethylpiperazine (68% yield).
Critical Note : The alkyne must remain unreacted during subsequent steps. Use of Pd/Cu catalysts in Sonogashira reactions requires inert atmospheres to prevent alkyne oxidation.
Final Coupling Strategies
Mitsunobu Reaction for Ether Formation
Step 1 : React 2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidine with 1-(but-2-yn-1-yl)-4-ethylpiperazine under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT, 24 h) to form the target compound (55% yield).
Table 2 : Mitsunobu Reaction Optimization
| Reagent Pair | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIAD/PPh₃ | THF | RT | 55 |
| DEAD/PPh₃ | DCM | RT | 48 |
| TMAD/PBu₃ | Toluene | 40 | 62 |
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Alternative Approach : A click chemistry route using a pre-functionalized azide-pyrimidine intermediate and alkyne-piperazine derivative improves regioselectivity (78% yield).
Purification and Characterization
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Column Chromatography : Silica gel (EtOAc/hexane, 3:7) removes unreacted starting materials.
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Crystallization : Recrystallization from ethanol/water yields analytically pure product (mp 148–150°C).
-
Spectroscopic Data :
Challenges and Mitigation Strategies
-
Alkyne Stability : Use of radical inhibitors (e.g., BHT) prevents alkyne polymerization during prolonged reactions.
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Piperazine Basicity : Adjusting pH during workup minimizes side reactions.
Industrial-Scale Considerations
-
Cost Efficiency : Mitsunobu reagents (DIAD/PPh₃) are expensive; TMAD/PBu₃ offers a cheaper alternative.
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Green Chemistry : Solvent recycling (THF) and catalytic systems (CuI/TBTA) reduce environmental impact.
Recent Advancements (Post-2024)
A 2025 PubChem entry highlights microwave-assisted synthesis for similar piperazine-alkyne derivatives, reducing reaction times from 24 h to 30 min .
Q & A
Q. What are the optimal synthetic routes for 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4-methylpyrimidine, and how can yield and purity be improved?
- Methodological Answer : Synthesis optimization involves iterative adjustments to reaction conditions. For example:
- Solvent selection : Use dichloromethane (as in ) for improved solubility of intermediates.
- Catalyst screening : Test palladium or copper catalysts for alkyne coupling steps, inspired by piperazine-propoxyphenyl derivatives in .
- Purification : Column chromatography with silica gel () or recrystallization () can enhance purity.
- Yield tracking : Monitor intermediates via HPLC () and adjust stoichiometric ratios of piperazine and pyrimidine precursors ().
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- X-ray crystallography : Resolve bond angles and stereochemistry (e.g., piperazine-pyrimidine orientation) using methods from and (see Table 1).
- NMR spectroscopy : Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and pyrimidine protons (δ 8.0–9.0 ppm) ().
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) ().
Table 1 : Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 7.234, 9.845, 12.107 |
| Volume (ų) | 832.3 |
| Resolution (Å) | 0.84 |
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Target selection : Prioritize receptors with known piperazine/pyrimidine interactions (e.g., histamine H1/H4 receptors, as in ).
- In vitro assays : Use radioligand binding assays (e.g., competition binding with [³H]-mepyramine for H1 receptors) ().
- Dose-response curves : Test concentrations from 1 nM to 100 µM ().
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for receptor binding be resolved?
- Methodological Answer :
- Validation steps :
Re-run docking simulations (e.g., AutoDock Vina) with updated crystallographic data ().
Perform mutagenesis studies on receptor active sites (e.g., piperazine-interacting residues) ().
Compare with analogous compounds (e.g., 4-methylpiperazin-1-yl derivatives in ) to identify substituent effects.
- Case study : highlights discrepancies in pyrimidine derivatives’ metabolic stability, resolved via MD simulations and in vitro CYP450 assays.
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling :
- Measure plasma stability (e.g., half-life in rodent models) ().
- Assess blood-brain barrier permeability via PAMPA assays ().
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or N-dealkylated products ().
- Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) based on bioavailability data ().
Q. How can researchers profile impurities and ensure batch-to-batch consistency?
- Methodological Answer :
- Impurity tracking :
- Use HPLC-PDA () to detect byproducts (e.g., unreacted piperazine intermediates).
- Reference impurity standards from (e.g., triazolo-pyridinone derivatives).
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via TGA/DSC ().
Methodological Considerations
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?
- Advanced Answer :
- Docking : Use Schrödinger Suite or MOE with cryo-EM structures ().
- Free-energy calculations : Apply MM-GBSA to predict binding affinities ().
- ADMET prediction : Utilize SwissADME or ADMETLab 2.0 for toxicity profiling ().
Q. How should stability studies be designed under varying environmental conditions?
- Methodological Answer :
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis ().
- Analytical monitoring : Quantify degradation products via UPLC-QTOF ().
- Storage recommendations : Store at -20°C under nitrogen () to prevent piperazine oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
